4,4-Dimethylcyclohexen-1-ylboronic acid is a valuable building block in organic synthesis. Due to the presence of the boronic acid functional group, it can undergo Suzuki-Miyaura coupling reactions with various aryl and vinyl halides. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and the halide, enabling the construction of complex organic molecules. [, ]
Here are some examples of its application in organic synthesis:
4,4-Dimethylcyclohexen-1-ylboronic acid is an organoboron compound characterized by its unique cyclohexene structure. Its chemical formula is , and it has a molecular weight of approximately 154.02 g/mol. This compound features a boronic acid functional group, which is significant in various
Several synthesis methods exist for 4,4-dimethylcyclohexen-1-ylboronic acid:
4,4-Dimethylcyclohexen-1-ylboronic acid has several applications:
Several compounds share structural similarities with 4,4-dimethylcyclohexen-1-ylboronic acid. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
4-Methylphenylboronic Acid | C7H9BO2 | 139.96 | Commonly used in Suzuki reactions |
Phenylboronic Acid | C6H7BO2 | 133.93 | Known for its application in drug discovery |
3,5-Di-tert-butylphenylboronic Acid | C15H23BO2 | 250.18 | Offers steric hindrance beneficial for selectivity |
The uniqueness of 4,4-dimethylcyclohexen-1-ylboronic acid lies in its cyclic structure combined with the dimethyl substituents that enhance its steric properties and reactivity profile compared to linear or less hindered boronic acids. This structural feature may provide advantages in specific coupling reactions and biological interactions that other similar compounds do not possess.
Irritant